{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol is an organic compound with the molecular formula C13H11ClOS. It is known for its unique structure, which includes a chlorophenyl group and a sulfanyl group attached to a phenylmethanol backbone . This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-chlorothiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the chlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol can be compared with other similar compounds such as:
{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid: This compound has a similar structure but with an acetic acid group instead of a methanol group.
4-Chlorophenyl phenyl sulfone: This compound contains a sulfone group instead of a sulfanyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorophenyl group and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylphenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZVEJNGQHPDBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376885 |
Source
|
Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-59-1 |
Source
|
Record name | {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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